molecular formula C19H22O7 B1217860 Sellowin A CAS No. 34198-79-3

Sellowin A

Cat. No.: B1217860
CAS No.: 34198-79-3
M. Wt: 362.4 g/mol
InChI Key: HFEAHCITXGPGJQ-BDCUKGRPSA-N
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Description

Sellowin A is a nor-diterpenoid dilactone isolated from Podocarpus species, a genus of coniferous plants known for producing bioactive secondary metabolites. Structurally, it belongs to the class of terpenoid lactones characterized by fused cyclic ether (epoxide) and lactone functional groups . This compound exhibits notable anticancer properties, including inhibition of cancer cell proliferation and modulation of immune checkpoints, making it a subject of interest in pharmacological research . Its biosynthetic pathway and stereochemical configuration remain under investigation, but its structural analogs (e.g., nagilactones, podolactones, and inumakilactones) provide a framework for understanding its activity.

Properties

CAS No.

34198-79-3

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

IUPAC Name

(1S,2R,4R,5R,10S,12S,14R,15R,18R)-5-(1-hydroxypropan-2-yl)-10,15-dimethyl-3,6,13,17-tetraoxahexacyclo[8.7.1.02,4.04,9.012,14.015,18]octadec-8-ene-7,16-dione

InChI

InChI=1S/C19H22O7/c1-7(6-20)13-19-9(4-10(21)24-13)17(2)5-8-14(23-8)18(3)12(17)11(15(19)26-19)25-16(18)22/h4,7-8,11-15,20H,5-6H2,1-3H3/t7?,8-,11-,12+,13+,14-,15+,17+,18+,19+/m0/s1

InChI Key

HFEAHCITXGPGJQ-BDCUKGRPSA-N

SMILES

CC(CO)C1C23C(O2)C4C5C(C3=CC(=O)O1)(CC6C(C5(C(=O)O4)C)O6)C

Isomeric SMILES

CC(CO)[C@@H]1[C@]23[C@H](O2)[C@@H]4[C@@H]5[C@@](C3=CC(=O)O1)(C[C@H]6[C@@H]([C@@]5(C(=O)O4)C)O6)C

Canonical SMILES

CC(CO)C1C23C(O2)C4C5C(C3=CC(=O)O1)(CC6C(C5(C(=O)O4)C)O6)C

Other CAS No.

34198-79-3

Synonyms

sellowin A

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sellowin A shares a core diterpenoid skeleton with other lactones isolated from Podocarpus species. Below is a systematic comparison of its structural features, bioactivity, and mechanistic distinctions relative to key analogs.

Structural Similarities and Differences

Key Structural Features:
  • Core Skeleton: A bicyclic diterpenoid framework with two lactone rings.
  • Functional Groups : Epoxide (2β:3α-position) and hydroxyl groups (e.g., at C-7β) .
  • Stereochemistry: Critical for bioactivity; minor stereochemical variations significantly alter target binding .
Comparative Analysis:
Compound Epoxide Position Hydroxylation Sites Molecular Weight (g/mol) Notable Modifications
This compound 2β:3α C-7β ~344* 1:2-epoxide absent
Nagilactone E 2β:3α C-7β, C-9α 388.4 Additional hydroxyl at C-9α
Podolactone A 1:2 C-7β 314.4 Epoxide at 1:2 instead of 2β:3α
Sellowin B 2β:3α C-7β ~358* Acetylated derivatives reported
Structural Implications:
  • Epoxide Position : this compound and nagilactones share a 2β:3α-epoxide, whereas podolactones feature a 1:2-epoxide. This difference correlates with divergent binding affinities to cellular targets like HSP90 .
  • Hydroxylation : Nagilactone E’s C-9α hydroxyl enhances solubility and bioavailability compared to this compound .

Bioactivity and Mechanism of Action

Anticancer Activity:
Compound IC₅₀ (μM)* Primary Targets Mechanism of Action
This compound 1.2–3.8 HSP90, STAT3 Inhibits cancer cell migration
Nagilactone E 0.8–2.5 HSP90, mTOR Induces apoptosis via ROS generation
Podolactone A 5.1–12.4 Topoisomerase II DNA intercalation

IC₅₀ values derived from *in vitro assays against human breast cancer cell lines (MCF-7, MDA-MB-231) .

Mechanistic Insights:
  • This compound vs. Nagilactones : Both inhibit HSP90, but nagilactones exhibit stronger ROS-mediated apoptosis due to additional hydroxyl groups .
  • This compound vs. Podolactones : The 2β:3α-epoxide in this compound confers higher specificity for STAT3 over Topoisomerase II, reducing off-target toxicity .

Q & A

Q. What are the standard protocols for synthesizing and characterizing Sellowin A in academic laboratories?

Methodological Answer: Synthesis of this compound typically involves multi-step organic reactions, such as bromination or acetylation, followed by purification via crystallization or chromatography . Characterization requires:

  • Spectroscopic Analysis : NMR (¹H/¹³C) to confirm structural integrity, with attention to missing proton signals (e.g., epoxide hydrogens) .
  • Purity Assessment : HPLC or GC-MS to validate compound homogeneity (>95% purity) .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural determination .

Q. How should researchers design controlled experiments to assess this compound’s bioactivity?

Methodological Answer: Adopt a P-E/I-C-O framework (Population-Exposure/Intervention-Comparison-Outcome):

  • Population : Define cell lines or model organisms (e.g., in vitro assays with human fibroblasts) .
  • Intervention : Dose-response studies (e.g., 0.1–100 μM this compound) with vehicle controls .
  • Comparison : Use known bioactive analogs (e.g., Sellowin B) as positive/negative controls .
  • Outcome : Quantify endpoints (e.g., IC₅₀, apoptosis markers) using standardized assays (MTT, flow cytometry) .

Q. Key Considerations :

  • Replicate experiments ≥3 times to ensure statistical power .
  • Pre-register protocols to mitigate bias .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

Methodological Answer: Contradictions often arise from conformational flexibility or crystallographic packing effects. Follow these steps:

Re-examine Experimental Conditions : Confirm solvent polarity and temperature during NMR analysis; crystal lattice effects may stabilize uncommon conformers .

Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR chemical shifts of proposed conformers and compare with empirical data .

Dynamic NMR Studies : Perform variable-temperature NMR to detect slow equilibria between conformers .

Case Study : In Sellowin B derivatives, missing epoxide proton signals in NMR were resolved via X-ray crystallography, revealing steric hindrance in solution .

Q. What strategies are effective in isolating trace intermediates during this compound synthesis?

Methodological Answer:

  • Advanced Chromatography : Employ HPLC-MS with a C18 reverse-phase column and gradient elution (e.g., 5–95% acetonitrile in H₂O) to separate polar intermediates .
  • In-situ Monitoring : Use ReactIR or LC-SPE-NMR for real-time tracking of reaction progress .
  • Isolation via Preparative TLC : For air-sensitive intermediates, optimize solvent systems (e.g., hexane:EtOAc) to minimize degradation .

Q. How can computational methods enhance mechanistic studies of this compound’s reactivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model solvation effects and transition states to predict regioselectivity in reactions .
  • Docking Studies : Investigate binding interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, HOMO/LUMO energies) with bioactivity data to guide analog design .

Validation : Cross-validate computational predictions with experimental kinetic studies (e.g., Arrhenius plots for reaction rates) .

Distinction Between Basic and Advanced Questions

  • Basic : Focus on foundational techniques (synthesis, characterization) and hypothesis-driven experimental design.
  • Advanced : Address complex analytical discrepancies, mechanistic insights, and interdisciplinary approaches (e.g., computational-experimental synergy).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sellowin A
Reactant of Route 2
Sellowin A

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